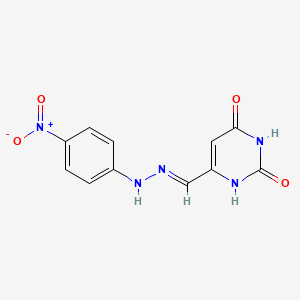
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
準備方法
The synthesis of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid derivatives with aryl diazonium tetrafluoroborate in water, followed by tautomerization to achieve the desired product . The reaction conditions often include the use of aniline derivatives, HBF4, and NaNO2 to form the aryl diazonium intermediate . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives are explored for their anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to inhibit specific enzymes or receptors can lead to its therapeutic effects in various diseases.
類似化合物との比較
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines and triazole-pyrimidine hybrids . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrimido[4,5-d]pyrimidines are known for their antiproliferative and antioxidant activities, while triazole-pyrimidine hybrids exhibit neuroprotective and anti-inflammatory properties .
生物活性
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydrazone linkage and a nitrophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of pyrimidine derivatives with hydrazones. A common method includes the reaction of 2-thiobarbituric acid with 4-nitrophenylhydrazine under controlled conditions to yield the desired product with high purity and yield .
Anticancer Activity
Recent studies have indicated that compounds containing the pyrimidine scaffold exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells . Specific IC50 values for related derivatives have been reported in the low micromolar range, suggesting strong activity against cancer cell proliferation.
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has also been explored. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for certain derivatives were reported as low as 31.25 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been investigated. Notably, derivatives have been found to inhibit specific enzymes involved in cancer progression and inflammation. For example, thienopyrimidine derivatives have shown selective inhibition of MIF2 (Macrophage Migration Inhibitory Factor), indicating a potential pathway for therapeutic intervention in inflammatory diseases .
Case Studies
Several case studies highlight the biological relevance of pyrimidine derivatives:
- Anticancer Study : A derivative similar to our compound was tested against various cancer cell lines including HeLa and MCF-7. The study revealed that the compound induced apoptosis through the mitochondrial pathway and significantly reduced cell viability at concentrations below 10 µM .
- Antimicrobial Activity : In a comparative study examining the antimicrobial effects of various pyrimidine derivatives, this compound exhibited remarkable activity against E. coli and S. aureus with an MIC value of 12.5 µg/mL .
- Enzyme Inhibition : A study focused on enzyme inhibition showed that certain derivatives could inhibit MIF2 with IC50 values ranging from 0.5 to 5 µM, suggesting significant therapeutic potential for inflammatory conditions .
Summary Table of Biological Activities
特性
分子式 |
C11H9N5O4 |
|---|---|
分子量 |
275.22 g/mol |
IUPAC名 |
6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O4/c17-10-5-8(13-11(18)14-10)6-12-15-7-1-3-9(4-2-7)16(19)20/h1-6,15H,(H2,13,14,17,18)/b12-6+ |
InChIキー |
FVGADKGUNVQHIG-WUXMJOGZSA-N |
異性体SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NN=CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















